![molecular formula C9H10ClN3O2 B2804357 N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 733794-85-9](/img/structure/B2804357.png)
N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
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Description
N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (also known as N-Chloroacetic acid, N-Chloroacetamide, or N-Chloroacetyl-2-hydroxybenzamide) is a synthetic organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a widely used reagent in the synthesis of pharmaceuticals, and is also used in the manufacture of pesticides, dyes, and photographic materials. In addition, it is used as an intermediate in the production of a number of other compounds, such as herbicides, fungicides, and surfactants.
Scientific Research Applications
Photochemical Applications
The study of bioactive benzothiazolinone acetamide analogs, including derivatives similar to N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. The research also explored their nonlinear optical (NLO) activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), through molecular docking studies, indicating their multifaceted applications in scientific research (Mary et al., 2020).
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives of N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide for their antibacterial activity. Compounds synthesized from this chemical structure demonstrated moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research underscores the significance of substituents at specific positions on the molecule, which can enhance its antibacterial efficacy through increased hydrophobicity or steric bulk character (Desai et al., 2008).
Neuroprotective Applications
A novel anilidoquinoline derivative structurally related to N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a notable decrease in viral load and an increase in survival rates in vivo. This highlights the compound's potential for neuroprotective applications, especially in viral infections affecting the central nervous system (Ghosh et al., 2008).
properties
IUPAC Name |
(3Z)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAQYFYVRMYXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C/C(=N/O)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide |
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